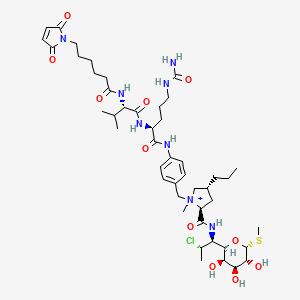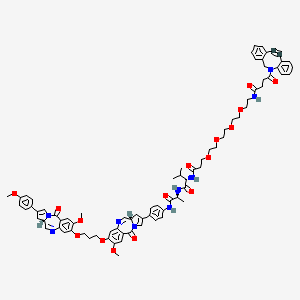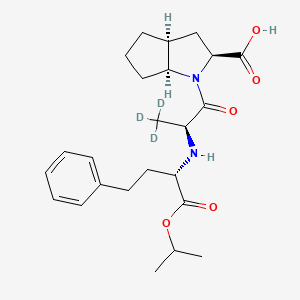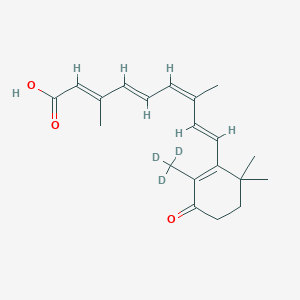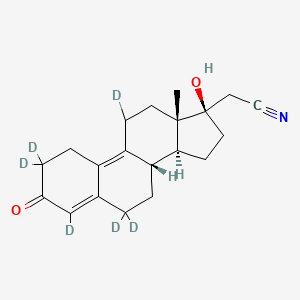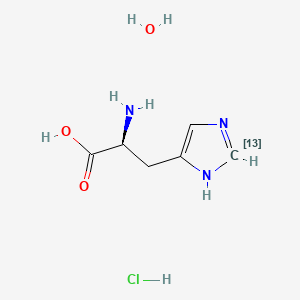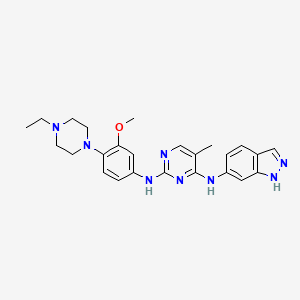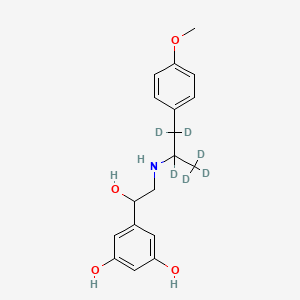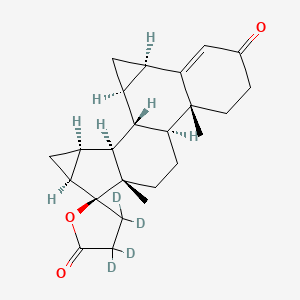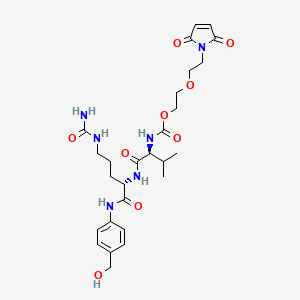
Mal-PEG2-Val-Cit-PABA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-PEG2-Val-Cit-PABA is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains several functional groups, including a maleimide group, a polyethylene glycol spacer, valine, citrulline, and para-aminobenzoic acid. These functional groups enable the compound to target specific proteins or biological processes in the body, making it a valuable tool in targeted drug delivery systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Val-Cit-PABA involves multiple steps. Initially, the maleimide group is introduced to react with thiol groups on proteins. The polyethylene glycol spacer enhances the solubility and stability of the compound in solution. Valine and citrulline are incorporated to form a peptide bond, which is an essential structural component of the compound. Para-aminobenzoic acid is used to link the compound to other molecules, and the p-nitrophenyl group serves as a leaving group in chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of chromatography techniques for purification and characterization of the final product. The compound is then stored under specific conditions to maintain its stability and efficacy .
化学反応の分析
Types of Reactions
Mal-PEG2-Val-Cit-PABA undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleaved by specific enzymes such as cathepsin B, which is present in lysosomes.
Substitution Reactions: The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds.
Common Reagents and Conditions
Cleavage Reactions: Typically occur in the presence of cathepsin B at physiological pH.
Substitution Reactions: Conducted in aqueous solutions at pH 6.5 to 7.5, where the maleimide group reacts with thiol groups.
Major Products Formed
Cleavage Reactions: Release of the drug payload within the target cell.
Substitution Reactions: Formation of stable thioether bonds between the compound and target proteins.
科学的研究の応用
Mal-PEG2-Val-Cit-PABA is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted delivery of therapeutic agents to specific cells or tissues.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.
Industry: Employed in the production of biopharmaceuticals and other advanced therapeutic products
作用機序
Mal-PEG2-Val-Cit-PABA exerts its effects through a series of molecular interactions:
Targeting: The maleimide group specifically reacts with thiol groups on target proteins.
Cleavage: The Val-Cit dipeptide motif is cleaved by cathepsin B in lysosomes, releasing the drug payload within the target cell.
Pathways: The released drug interacts with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
Mal-PEG2-Val-Cit-PAB-OH: Another cleavable linker used in ADC synthesis, with similar functional groups and applications.
Mal-PEG2-Val-Cit-PABA-PNP: A variant with a p-nitrophenyl group as a leaving group, used in similar applications.
Uniqueness
This compound is unique due to its combination of functional groups that enhance its solubility, stability, and specificity for target proteins. Its design allows for precise targeting and controlled release of therapeutic agents, making it a valuable tool in the development of advanced drug delivery systems.
特性
分子式 |
C27H38N6O9 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC名 |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1 |
InChIキー |
HTNGHIKQRXTBSP-REWPJTCUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


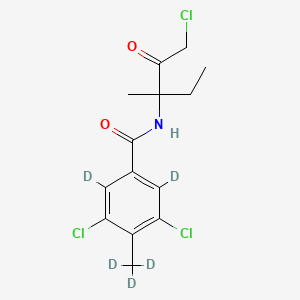
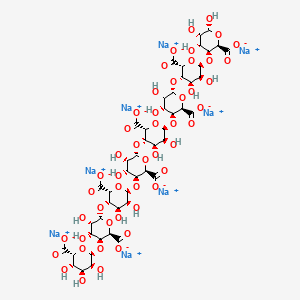
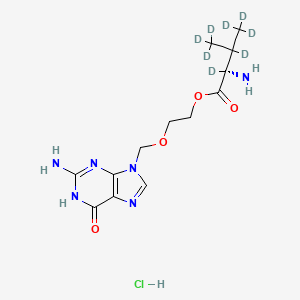
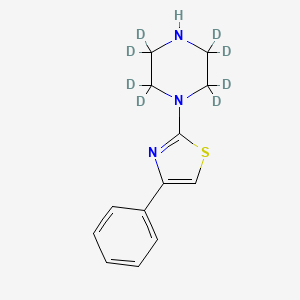
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
